

Introduction: The Molecular Architect's Tool for Controlled Bioconjugation

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Compound of Interest

Compound Name: **Fmoc-PEG2-NHS ester**

Cat. No.: **B607509**

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In the intricate fields of drug development, proteomics, and materials science, the ability to selectively and sequentially link different molecular entities is paramount. **Fmoc-PEG2-NHS ester** has emerged as a cornerstone heterobifunctional crosslinker, offering researchers a high degree of control over conjugation strategies.^[1] This guide provides a comprehensive technical overview of its structure, mechanism, and field-proven applications, designed for scientists and developers who require precision in their molecular constructs.

At its core, **Fmoc-PEG2-NHS ester** is a molecule with three distinct components, each serving a specific, critical function:

- N-hydroxysuccinimide (NHS) Ester: An amine-reactive functional group that enables the covalent attachment to primary amines (e.g., lysine residues on proteins) to form stable amide bonds.^[2]
- Fluorenylmethyloxycarbonyl (Fmoc) Group: A well-established, base-labile protecting group for a primary amine. Its stability in acidic conditions and rapid removal with a secondary amine base like piperidine provides an essential "orthogonal" handle for sequential conjugations.^{[3][4]}
- Polyethylene Glycol (PEG) Spacer (n=2): A short, hydrophilic PEG2 linker that separates the two reactive ends. This spacer enhances aqueous solubility, improves the pharmacokinetic properties of conjugates, and minimizes steric hindrance between the linked molecules.^{[5][6]}

This unique trifecta of features allows for a two-stage conjugation strategy: first, attachment to a target molecule via the NHS ester, followed by purification, deprotection of the Fmoc group, and subsequent conjugation at the newly exposed amine. This guide will delve into the causality behind these experimental choices, providing the technical foundation for its successful implementation.

Core Characteristics and Chemical Properties

Fmoc-PEG2-NHS ester is a versatile linker used in bioconjugation and peptide synthesis.^{[7][8]} Its purity and well-defined structure are critical for reproducible results in synthetic and bioconjugation workflows.^[1]

Chemical Structure of Fmoc-PEG2-NHS Ester

Caption: Chemical Structure of Fmoc-PEG2-NHS Ester.

Quantitative Data Summary

| Property | Value | Source(s) |
|--------------------|---|-----------|
| CAS Number | 1807534-85-5 | [1][7] |
| Molecular Formula | C ₂₆ H ₂₈ N ₂ O ₈ | [7][9] |
| Molecular Weight | 496.52 g/mol | [7] |
| Appearance | Solid | [9] |
| Storage Conditions | -20°C, protected from light and moisture | [7][10] |

Pillar 1: The Mechanism of Action – A Tale of Two Ends

The utility of **Fmoc-PEG2-NHS ester** lies in the distinct and controllable reactivity of its two terminal groups. Understanding the chemistry behind each reaction is crucial for designing successful conjugation strategies.

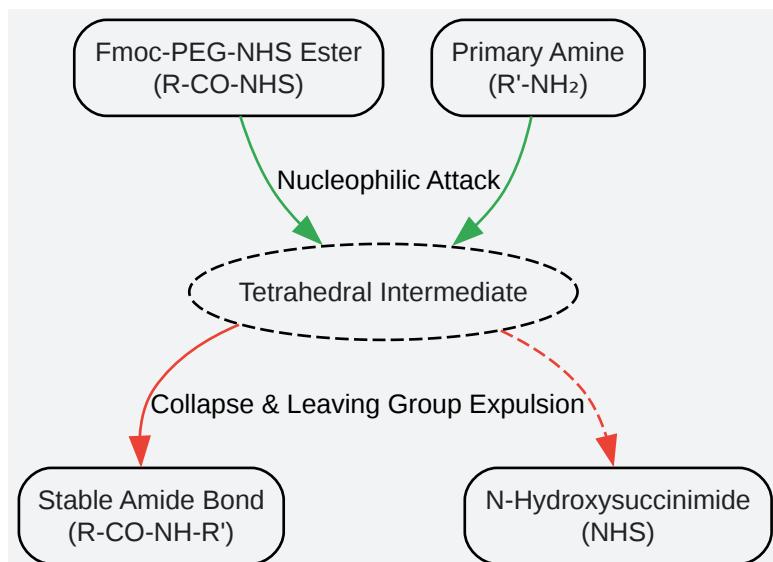
The Amine-Reactive NHS Ester

The N-hydroxysuccinimide ester is a highly efficient functional group for targeting primary amines, such as those on the N-terminus of a polypeptide or the side chain of lysine residues. [2] The reaction proceeds via a nucleophilic acyl substitution, where the unprotonated primary amine attacks the electrophilic carbonyl carbon of the NHS ester. This forms a stable, covalent amide bond and releases N-hydroxysuccinimide as a byproduct.[11]

Critical Parameter: pH Control The efficiency of this reaction is strongly pH-dependent.[11][12]

- Below pH 7.0: The primary amine is largely protonated ($\text{R}-\text{NH}_3^+$), rendering it non-nucleophilic and thus unreactive.[11][13]
- Optimal Range (pH 7.2 - 8.5): This range provides a sufficient concentration of deprotonated, nucleophilic amine for efficient conjugation without excessively promoting the competing hydrolysis reaction.[2][11] A common choice is 0.1 M sodium bicarbonate or phosphate buffer at pH 8.3-8.5.[12][14]
- Above pH 8.5: The rate of hydrolysis of the NHS ester increases dramatically, where water acts as a nucleophile. This side reaction consumes the crosslinker and reduces the overall yield of the desired conjugate.[11][12]

It is imperative to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[10][15]



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Caption: NHS ester reaction with a primary amine.

The Orthogonal Fmoc Protecting Group

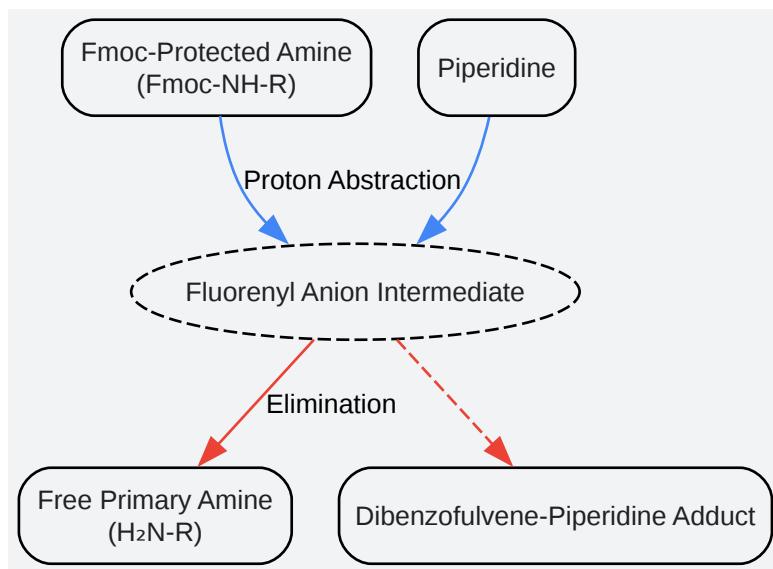
The Fmoc group provides a strategic advantage by masking a primary amine, preventing it from reacting while the NHS ester chemistry is performed. It is stable to the mildly basic conditions of the NHS ester reaction and to acidic conditions, making it orthogonal to many other protecting groups like Boc (t-butyloxycarbonyl).[3]

Deprotection Mechanism: A Base-Induced Elimination The Fmoc group is removed under non-hydrolytic, basic conditions. The standard and most effective method involves treatment with a secondary amine base, typically a 20% solution of piperidine in an organic solvent like dimethylformamide (DMF).[4][16]

The mechanism proceeds via an E1cB-like elimination:

- The piperidine base abstracts the acidic proton on the fluorenyl ring system's C9 position.[3]
- This generates a stabilized carbanion (a dibenzofulvene intermediate). The stability of this anion is due to the aromaticity of the fluorenyl system.[3]
- The intermediate quickly collapses, eliminating the carbamate-protected amine and forming a stable dibenzofulvene-piperidine adduct.[4]

This deprotection is rapid, often complete within minutes at room temperature.[4] A key advantage of this process is that the dibenzofulvene byproduct has a strong UV absorbance, allowing the reaction progress to be monitored spectrophotometrically.[4]



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Caption: Base-mediated Fmoc deprotection.

Pillar 2: The Functional Advantage of the PEG2 Spacer

The inclusion of a polyethylene glycol (PEG) spacer between the reactive moieties is not a passive feature; it is a critical design element that imparts significant advantages to the crosslinker and the final conjugate.[6]

- Enhanced Hydrophilicity: PEG is highly water-soluble. Incorporating even a short PEG2 spacer can improve the aqueous solubility of the crosslinker and, more importantly, the final bioconjugate, which is particularly beneficial when working with hydrophobic molecules.[5][7]
- Reduced Steric Hindrance: The flexible, linear PEG chain acts as a spacer arm, physically separating the conjugated molecules. This separation can be crucial for preserving the biological activity (e.g., binding affinity of an antibody) of one or both components by preventing steric clash.[8][17]
- Biocompatibility and Reduced Immunogenicity: PEG is well-known for its biocompatibility and low immunogenicity. When used in vivo applications, PEGylation can create a "stealth" effect, forming a hydration shell around the molecule that reduces recognition by the immune system and proteolytic enzymes, thereby extending circulation half-life.[6][18]

Pillar 3: Field-Proven Applications and Experimental Protocols

The unique architecture of **Fmoc-PEG2-NHS ester** makes it a versatile tool for a variety of applications, from fundamental research to the development of complex therapeutics.[1][19]

Key Applications:

- Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody. The NHS ester reacts with lysine residues, and after deprotection, the newly formed amine can be used to attach another payload or a modifying agent.
- PROTAC Development: In the synthesis of Proteolysis Targeting Chimeras (PROTACs), this linker can connect the E3 ligase-binding moiety to the target protein-binding moiety.[20][21]
- Peptide Synthesis and Modification: It is widely used in solid-phase peptide synthesis (SPPS) to introduce a PEGylated linker or to create branched peptides.[22]
- Surface Modification: The NHS ester can be used to immobilize proteins or peptides onto amine-functionalized surfaces, with the Fmoc group providing a handle for subsequent chemical modifications.

Experimental Workflow Overview



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Caption: A typical two-stage experimental workflow.

Protocol 1: General Protein Labeling via NHS Ester Reaction

This protocol describes a self-validating system for conjugating **Fmoc-PEG2-NHS ester** to a protein.

Materials:

- Protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-8.0).[10]
- **Fmoc-PEG2-NHS ester.**
- Anhydrous DMSO or DMF (high quality, amine-free).[12][14]
- Quenching Buffer: 1 M Tris-HCl, pH 7.2 or 1 M Glycine.[10][23]
- Purification System: Size-Exclusion Chromatography (SEC) or Dialysis Cassettes.[23]

Procedure:

- Preparation: Ensure the protein solution is buffer-exchanged into an amine-free buffer. If the starting buffer contains Tris or other primary amines, this step is critical.[10]
- Crosslinker Solution: Immediately before use, allow the **Fmoc-PEG2-NHS ester** vial to equilibrate to room temperature to prevent moisture condensation.[10][23] Prepare a 10 mM stock solution in anhydrous DMSO or DMF. Do not store this solution, as the NHS ester readily hydrolyzes.[10][15]
- Conjugation: Add a 10- to 50-fold molar excess of the crosslinker stock solution to the protein solution. The final volume of organic solvent should not exceed 10% of the total reaction volume to prevent protein denaturation.[15][23]
- Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. The optimal time may vary depending on the protein.[10][23]

- Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes. This will consume any unreacted NHS ester.[23]
- Purification: Remove excess crosslinker and byproducts (N-hydroxysuccinimide, quenched crosslinker) using SEC or dialysis. The purified Fmoc-protected conjugate is now ready for storage or immediate use in the deprotection step.

Validation: The success of the conjugation can be confirmed by techniques such as SDS-PAGE (which will show a shift in molecular weight), MALDI-TOF mass spectrometry, or HPLC.

Protocol 2: Fmoc Group Deprotection

This protocol describes the removal of the Fmoc group to expose a primary amine for subsequent reactions.

Materials:

- Purified Fmoc-protected conjugate.
- Deprotection Reagent: 20% (v/v) Piperidine in DMF.[4][24]
- DMF for washing.
- Purification System (SEC or dialysis).

Procedure:

- Solvent Exchange (if necessary): If the conjugate is in an aqueous buffer, it may need to be solvent-exchanged or lyophilized and redissolved in DMF.
- Deprotection Reaction: Add the 20% piperidine in DMF solution to the conjugate. A typical reaction involves a 10-fold volume excess of the deprotection reagent.
- Incubation: Shake or stir the mixture at room temperature. The reaction is typically very fast. A 5-10 minute incubation is often sufficient.[24] For solid-phase synthesis, two treatments of 2-5 minutes are common.[24]

- Purification: Remove the piperidine and the dibenzofulvene-piperidine adduct by extensive washing with DMF followed by purification using SEC or dialysis against the desired final buffer.

Validation: Reaction completion can be monitored by treating the reaction supernatant with a UV-Vis spectrophotometer to detect the characteristic absorbance of the dibenzofulvene-piperidine adduct. The final deprotected product can be characterized by mass spectrometry.

Conclusion

Fmoc-PEG2-NHS ester is a powerful and versatile heterobifunctional crosslinker that provides researchers with precise control over the construction of complex bioconjugates. By understanding the distinct mechanisms of its amine-reactive NHS ester and base-labile Fmoc group, scientists can design and execute sophisticated, multi-step conjugation strategies. The integrated PEG spacer further enhances the utility of this reagent by improving the physical and biological properties of the final product. The robust protocols and clear validation checkpoints described herein provide a reliable framework for leveraging the full potential of this indispensable molecular tool in advancing research and drug development.

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